1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate
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Overview
Description
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is a chemical compound belonging to the class of coumarins Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate typically involves the condensation of resorcinol and ethylacetoacetate in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins.
Scientific Research Applications
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Inhibiting the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Baicalin
Uniqueness
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is unique due to its specific structural features, such as the propyl acetate group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
CAS No. |
111249-87-7 |
---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-(5,7-dihydroxy-2-oxochromen-4-yl)propyl acetate |
InChI |
InChI=1S/C14H14O6/c1-3-11(19-7(2)15)9-6-13(18)20-12-5-8(16)4-10(17)14(9)12/h4-6,11,16-17H,3H2,1-2H3 |
InChI Key |
PBTOMQHCLCMGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=O)OC2=CC(=CC(=C12)O)O)OC(=O)C |
Origin of Product |
United States |
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